N-o-Tolyl-malonamic acid ethyl ester
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Overview
Description
N-o-Tolyl-malonamic acid ethyl ester is a chemical compound that has garnered significant interest in scientific research due to its potential therapeutic and industrial applications. It is an ester derivative of malonic acid, featuring a tolyl group attached to the nitrogen atom of the malonamic acid moiety. This compound is known for its unique chemical properties and versatility in various chemical reactions.
Mechanism of Action
Mode of Action
This process breaks the ester bond, resulting in the formation of an alcohol and a carboxylic acid . The resulting products may then interact with their respective targets, leading to various biological effects.
Biochemical Pathways
For instance, they can be involved in transesterification reactions, a common process in biodiesel production . The exact pathways affected would depend on the specific targets of the compound and the biological context.
Pharmacokinetics
It’s known that the compound has a melting point of 34-35 °c and a boiling point of 91-92 °c under a pressure of 016 Torr . Its solubility varies with different solvents, being sparingly soluble in chloroform and slightly soluble in DMSO and methanol . These properties could influence its bioavailability and distribution within the body.
Result of Action
As an ester, it may undergo hydrolysis to produce an alcohol and a carboxylic acid . These products could then interact with various molecular targets, leading to a range of potential cellular effects. The exact effects would depend on the specific targets and the biological context.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N-o-Tolyl-malonamic acid ethyl ester. Factors such as pH, temperature, and the presence of other chemicals can affect the rate of ester hydrolysis . Additionally, the compound’s solubility in different solvents could influence its distribution and bioavailability in various biological environments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-o-Tolyl-malonamic acid ethyl ester typically involves the reaction of diethyl malonate with o-toluidine under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then esterified to yield the final product. The general steps are as follows:
Deprotonation: Diethyl malonate is deprotonated using a weak base to form an enolate.
Nucleophilic Substitution: The enolate undergoes nucleophilic substitution with o-toluidine to form the intermediate.
Esterification: The intermediate is then esterified using ethanol and an acid catalyst to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Reactors: Utilizing batch or continuous reactors to control reaction conditions such as temperature, pressure, and reactant concentrations.
Purification: The crude product is purified using techniques like recrystallization or chromatography to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
N-o-Tolyl-malonamic acid ethyl ester undergoes various chemical reactions, including:
Hydrolysis: Acid or base-catalyzed hydrolysis to yield the corresponding carboxylic acid and alcohol.
Oxidation: Oxidative reactions to form corresponding ketones or aldehydes.
Substitution: Nucleophilic substitution reactions where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically performed using dilute hydrochloric acid or sodium hydroxide under reflux conditions.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products Formed
Hydrolysis: Produces o-toluidine and malonic acid.
Oxidation: Yields corresponding ketones or aldehydes.
Substitution: Forms various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-o-Tolyl-malonamic acid ethyl ester has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-malonamic acid ethyl ester
- N-phenyl-malonamic acid ethyl ester
- N-benzyl-malonamic acid ethyl ester
Uniqueness
N-o-Tolyl-malonamic acid ethyl ester is unique due to the presence of the tolyl group, which imparts distinct chemical properties and reactivity compared to other malonamic acid esters. This uniqueness makes it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
ethyl 3-(2-methylanilino)-3-oxopropanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-3-16-12(15)8-11(14)13-10-7-5-4-6-9(10)2/h4-7H,3,8H2,1-2H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPBOKIJENHYTSG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)NC1=CC=CC=C1C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60428549 |
Source
|
Record name | N-o-Tolyl-malonamic acid ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60428549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104330-53-2 |
Source
|
Record name | N-o-Tolyl-malonamic acid ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60428549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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